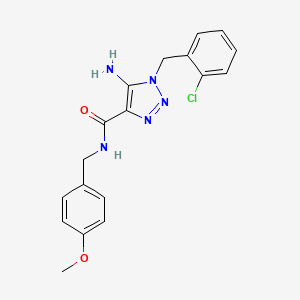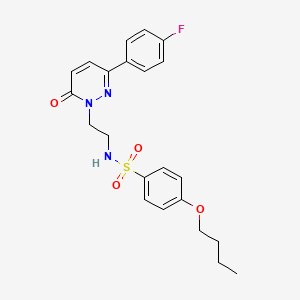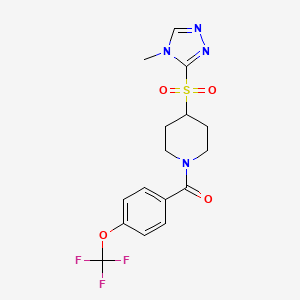![molecular formula C19H21N3O3S B2986208 3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one CAS No. 860644-70-8](/img/structure/B2986208.png)
3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Kinetics and Mechanism of Reactions
The study of reaction kinetics and mechanisms involving similar compounds reveals their potential in synthesizing new materials or drugs. For example, the kinetics and mechanism of reactions between pentafluorophenylacetonitrile and guanidine-like bases have been explored, providing insights into the formation of complex structures and their stability (Gierczyk et al., 2006).
Complexation and Coordination Chemistry
Compounds with triazole and thiazole moieties often exhibit the ability to complex with metals, offering applications in coordination chemistry. For instance, the synthesis of 1,2,4-Triazolo[2,3-h]-7,9-thiaza-11-crown-4 demonstrates its use in metal complexation (Lazrak et al., 2000).
Biological Evaluation and Antimicrobial Activity
Triazole and thiazolidenone derivatives, for instance, have been synthesized and evaluated for their nematicidal and antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Avula et al., 2016).
Material Science and Optical Properties
The study of solid-state and solution dynamics of pyridine-based tetraaza-macrocyclic lanthanide chelates illustrates the impact of structural rigidity on optical properties, relevant for materials science and luminescence applications (Kiefer & Woods, 2009).
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),8-dien-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-24-12-3-4-14(25-2)13(9-12)17-18-16(11-5-7-21(18)8-6-11)20-19-22(17)15(23)10-26-19/h3-4,9,11,17H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNHGHFFNINEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4CCN3CC4)N=C5N2C(=O)CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2986126.png)
amine hydrochloride](/img/structure/B2986128.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one](/img/structure/B2986129.png)
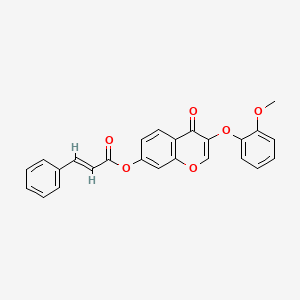
![1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2986133.png)
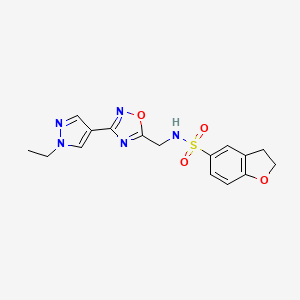
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2986137.png)
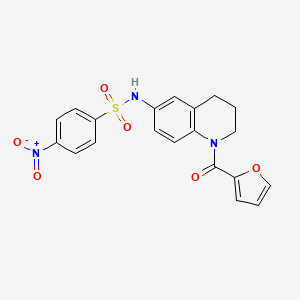
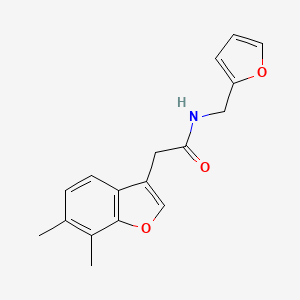
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2986143.png)
